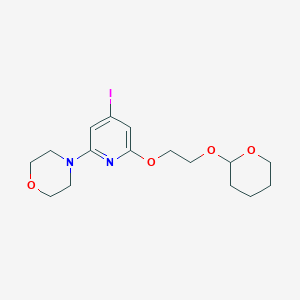

4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine

Description

4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine is a heterocyclic compound featuring a pyridine core substituted with an iodine atom at the 4-position and a morpholine ring at the 2-position. The 6-position of the pyridine is further functionalized with a 2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy group. Its molecular formula is inferred as C₁₇H₂₂IN₃O₄ (exact mass: ~475.28 g/mol), with solubility likely in polar aprotic solvents (e.g., DMF, dioxane) based on analogous compounds .

Properties

Molecular Formula |

C16H23IN2O4 |

|---|---|

Molecular Weight |

434.27 g/mol |

IUPAC Name |

4-[4-iodo-6-[2-(oxan-2-yloxy)ethoxy]pyridin-2-yl]morpholine |

InChI |

InChI=1S/C16H23IN2O4/c17-13-11-14(19-4-7-20-8-5-19)18-15(12-13)21-9-10-23-16-3-1-2-6-22-16/h11-12,16H,1-10H2 |

InChI Key |

LDQZRAJNOFPGOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OCCOC2=CC(=CC(=N2)N3CCOCC3)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:

Formation of the Pyridine Ring: This can be achieved through a series of condensation reactions involving appropriate precursors.

Introduction of the Iodo Group: The iodo group is introduced via halogenation reactions, often using iodine or iodine monochloride under controlled conditions.

Attachment of the Tetrahydro-2H-pyran-2-yloxyethoxy Group: This step involves the reaction of the pyridine derivative with tetrahydro-2H-pyran-2-yloxyethanol under acidic or basic conditions to form the desired ether linkage.

Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate compound to form the morpholine ring, often using amination reactions with appropriate reagents

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of deiodinated pyridine derivatives.

Substitution: Formation of azido or cyano derivatives of the pyridine ring

Scientific Research Applications

4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the development of novel materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the nature of the interaction .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Morpholine-Containing Heterocycles

Structural and Functional Differences

- Core Heterocycle: The target compound uses a pyridine ring, whereas analogs often employ pyrimidine (), thienopyrimidine (), or quinoline () cores.

- Substituent Effects: Iodo vs. Chloro: The iodine in the target compound enhances reactivity in cross-coupling reactions compared to chloro analogs (e.g., ), which are more electron-withdrawing but less labile .

- Morpholine Positioning : Morpholine at the 2-position (target) vs. 4-position () alters electronic distribution and hydrogen-bonding capacity.

Physicochemical and Application-Based Insights

- Solubility : The THP group in the target compound may reduce aqueous solubility compared to pyridyl ethoxy analogs (), necessitating formulation adjustments for biological testing.

- Biological Relevance: While direct activity data for the target compound is absent, morpholine-thienopyrimidine hybrids () show kinase inhibition, suggesting the target could be optimized for similar targets.

Biological Activity

The compound 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and fibrosis treatment. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

The compound's molecular structure features a morpholine ring, a pyridine moiety, and a tetrahydro-2H-pyran ether. The presence of iodine suggests potential for enhanced biological activity due to its role in modulating receptor interactions.

| Property | Value |

|---|---|

| Molecular Weight | 322.15 g/mol |

| Molecular Formula | C13H18N2O3I |

| Purity | ≥98% |

| CAS Number | 879487-88-4 |

The compound is primarily studied for its inhibitory effects on the ALK5 receptor , a critical component in the TGF-β signaling pathway. Inhibition of ALK5 has been associated with reduced tumor growth and fibrosis, making it a promising target for therapeutic intervention in various cancers and fibrotic diseases.

In Vitro Studies

Research indicates that the compound exhibits potent inhibitory activity against ALK5. For instance, a study demonstrated that derivatives similar to this compound showed IC50 values as low as 25 nM for ALK5 autophosphorylation, indicating strong efficacy in cellular models . Further studies confirmed that these compounds could inhibit NIH3T3 cell proliferation effectively.

In Vivo Studies

In vivo studies using xenograft models have shown that oral administration of compounds structurally related to this compound resulted in significant tumor growth inhibition without notable toxicity . This suggests a favorable therapeutic window and potential for clinical application.

Case Studies

-

Case Study 1: ALK5 Inhibition

- Objective : Evaluate the effectiveness of the compound in inhibiting ALK5 in cancer models.

- Results : Significant reduction in tumor size was observed in treated groups compared to controls, supporting the hypothesis that targeting ALK5 can mitigate tumor progression.

- Case Study 2: Fibrosis Treatment

Pharmacokinetics

Pharmacokinetic studies have indicated that derivatives similar to this compound exhibit good oral bioavailability (up to 57.6% ) and favorable metabolic profiles, which are essential characteristics for drug development . The ability to achieve effective concentrations in vivo enhances the likelihood of successful therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.